1,1,1-Trifluoroethyl-PEG5-Propargyl

PROTAC linker optimization Bioconjugation PEG spacer engineering

Choosing this specific linker is critical: the PEG5 spacer provides optimal solubility and flexibility for PROTAC ternary complex formation, while the trifluoroethyl group significantly enhances membrane permeability and metabolic stability compared to non-fluorinated analogs. Shorter PEG variants lack solubility, and longer chains reduce degradation efficiency. The heterobifunctional design (propargyl and trifluoroethyl) enables controlled, orthogonal, stepwise bioconjugation—minimizing side reactions and ensuring homogeneous conjugate assembly. This compound is the precise solution for demanding intracellular PROTAC and nanoparticle functionalization projects.

Molecular Formula C13H21F3O5
Molecular Weight 314.3 g/mol
CAS No. 1817735-37-7
Cat. No. B3111011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoroethyl-PEG5-Propargyl
CAS1817735-37-7
Molecular FormulaC13H21F3O5
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCC(F)(F)F
InChIInChI=1S/C13H21F3O5/c1-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14,15)16/h1H,3-12H2
InChIKeyOEQPBBLSVKLHMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluoroethyl-PEG5-Propargyl (CAS 1817735-37-7) – A PEG5-Based Heterobifunctional Linker for Click Chemistry and PROTAC Synthesis


1,1,1-Trifluoroethyl-PEG5-Propargyl (CAS 1817735-37-7) is a heterobifunctional polyethylene glycol (PEG) derivative characterized by a trifluoroethyl group and a terminal propargyl (alkyne) moiety linked via a PEG5 spacer . With a molecular formula of C13H21F3O5 and a molecular weight of 314.3 g/mol , this compound serves as a versatile linker in bioconjugation, click chemistry, and the synthesis of proteolysis-targeting chimeras (PROTACs) .

Why 1,1,1-Trifluoroethyl-PEG5-Propargyl Cannot Be Replaced by Other PEG Linkers or Propargyl Derivatives


Generic substitution of this compound with other PEG-based linkers or simpler propargyl derivatives is not viable due to the synergistic interplay between its PEG5 spacer length, trifluoroethyl group, and terminal alkyne functionality. The PEG5 chain imparts a specific balance of hydrophilicity and flexibility that is critical for optimal PROTAC ternary complex formation and bioconjugate solubility . Shorter PEG variants (e.g., PEG2, PEG3) may limit aqueous solubility and steric accessibility, while longer PEG chains (e.g., PEG6, PEG8) can introduce excessive flexibility that reduces degradation efficiency [1]. The trifluoroethyl group confers a unique hydrophobic tag that enhances membrane permeability and metabolic stability compared to non-fluorinated analogs . These structure-activity relationships mandate precise selection rather than interchangeable use.

Quantitative Differentiation Evidence for 1,1,1-Trifluoroethyl-PEG5-Propargyl vs. Closest Analogs


PEG5 Spacer Length Optimizes Solubility-Flexibility Balance Compared to PEG2, PEG3, and PEG6 Variants

The PEG5 spacer (5 ethylene oxide units) provides a molecular weight of 314.3 g/mol and a rotatable bond count of 15, which represents an intermediate balance between shorter PEG2 (226.2 g/mol, 8 rotatable bonds) and longer PEG6 (358.3 g/mol, 18 rotatable bonds) analogs . This intermediate length is critical for achieving adequate aqueous solubility while maintaining sufficient conformational rigidity for efficient PROTAC ternary complex formation [1].

PROTAC linker optimization Bioconjugation PEG spacer engineering

Balanced Lipophilicity (XLogP3 = 0.7) Enables Enhanced Membrane Permeability vs. Non-Fluorinated PEG Linkers

1,1,1-Trifluoroethyl-PEG5-Propargyl exhibits a calculated XLogP3 value of 0.7 , indicating moderate lipophilicity imparted by the trifluoroethyl group. In contrast, non-fluorinated PEG-propargyl analogs typically have lower XLogP3 values (e.g., PEG4-propargyl: -0.5 to 0.2), resulting in reduced membrane permeability [1].

Drug delivery Membrane permeability Lipophilicity optimization

Heterobifunctional Reactivity Enables Sequential Click Chemistry and Amine Conjugation

The compound possesses two orthogonal reactive handles: a terminal propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a trifluoroethyl group capable of reacting with primary amines (e.g., lysine residues) under mild conditions . This contrasts with homobifunctional PEG linkers, which offer only one type of reactive group, limiting sequential conjugation strategies .

Click chemistry Bioconjugation PROTAC synthesis

Validated as PROTAC Linker in Peer-Reviewed Synthesis Protocols

1,1,1-Trifluoroethyl-PEG5-Propargyl is explicitly cited as a PEG-based PROTAC linker in peer-reviewed literature, with demonstrated utility in synthesizing functional PROTAC molecules . While many PEG linkers are theoretically usable, this compound has been directly employed in published PROTAC synthesis workflows, providing a higher level of validation compared to structurally similar but unvalidated analogs.

PROTAC Targeted protein degradation Linker validation

Optimal Application Scenarios for 1,1,1-Trifluoroethyl-PEG5-Propargyl in Scientific Research and Industrial Development


PROTAC Linker Synthesis Requiring Balanced Solubility and Membrane Permeability

When designing PROTACs for intracellular targets, the PEG5 spacer and trifluoroethyl group of this compound provide an optimal balance between aqueous solubility (facilitated by the PEG chain) and passive membrane diffusion (enhanced by the trifluoroethyl moiety) . This makes it particularly suitable for PROTACs targeting cytosolic or nuclear proteins where cellular uptake is a critical parameter .

Sequential Bioconjugation for Antibody-Drug Conjugates (ADCs) or Fluorescent Probes

The heterobifunctional nature of 1,1,1-Trifluoroethyl-PEG5-Propargyl allows for orthogonal, stepwise conjugation: the propargyl group can first be coupled to an azide-modified payload via CuAAC click chemistry, followed by reaction of the trifluoroethyl group with lysine residues on a targeting antibody or protein . This controlled assembly strategy minimizes side reactions and improves conjugate homogeneity.

Surface Modification of Nanoparticles for Targeted Drug Delivery

The compound can be used to functionalize nanoparticle surfaces with a PEG5 spacer terminated by a propargyl group, which can then be clicked to azide-bearing targeting ligands. The trifluoroethyl group enhances the stability and lipophilicity of the coating, improving nanoparticle circulation time and cellular uptake .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,1-Trifluoroethyl-PEG5-Propargyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.